molecular formula C6H10N4O B071134 N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine CAS No. 171782-72-2

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine

Cat. No. B071134
M. Wt: 154.17 g/mol
InChI Key: ITMHRTLMHQAZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine, commonly referred to as MOTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MOTA is a diazo compound that contains an azo group (-N=N-) and a methylamine group (-NHCH3) attached to an oxazole ring. The compound's unique structure and properties make it a promising candidate for research in various biological and chemical fields.

Mechanism Of Action

The mechanism of action of MOTA is not fully understood, but it is believed to involve the formation of a complex with metal ions or proteins. The diazo group in MOTA is thought to be responsible for the compound's ability to bind to metal ions and proteins, but further research is needed to fully elucidate the mechanism of action.

Biochemical And Physiological Effects

MOTA has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and non-reactive. The compound has been shown to be stable in aqueous solutions and is not expected to undergo significant metabolism in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of MOTA is its selectivity for copper ions, which makes it a useful tool for studying copper metabolism in cells. Additionally, MOTA is relatively easy to synthesize and can be obtained in high yields using standard laboratory techniques. However, one limitation of MOTA is its limited selectivity for other metal ions, which may limit its usefulness in some research applications.

Future Directions

There are several potential future directions for research on MOTA. One area of interest is the development of MOTA-based fluorescent probes for detecting other metal ions in biological systems. Additionally, further research is needed to fully elucidate the mechanism of action of MOTA and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of MOTA involves the reaction of 5-methyl-3-amino-1,2-oxazole with sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then reacted with N-methylmethanamine to form MOTA. The synthesis of MOTA is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

MOTA has a wide range of potential applications in scientific research. The compound has been studied extensively for its potential use as a fluorescent probe for detecting metal ions in biological systems. MOTA has been shown to selectively bind to copper ions, making it a useful tool for studying copper transport and metabolism in cells. Additionally, MOTA has been used as a tool for studying protein-protein interactions and has been shown to bind to proteins such as bovine serum albumin and lysozyme.

properties

CAS RN

171782-72-2

Product Name

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine

InChI

InChI=1S/C6H10N4O/c1-5-4-6(8-11-5)7-9-10(2)3/h4H,1-3H3

InChI Key

ITMHRTLMHQAZNE-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)N=NN(C)C

Canonical SMILES

CC1=CC(=NO1)N=NN(C)C

synonyms

Isoxazole, 3-(3,3-dimethyl-1-triazenyl)-5-methyl- (9CI)

Origin of Product

United States

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